Product packaging for beta-Neuraminic acid(Cat. No.:CAS No. 497-43-8)

beta-Neuraminic acid

Cat. No.: B1605213
CAS No.: 497-43-8
M. Wt: 267.23 g/mol
InChI Key: CERZMXAJYMMUDR-YOQZMRDMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-neuraminic acid is a nine-carbon amino sugar that serves as the foundational structure for a large family of derivatives collectively known as sialic acids. nih.govwikipedia.org Though neuraminic acid itself is not typically found free in nature, its derivatives are widespread in animal tissues and bacteria, particularly as components of glycoproteins and gangliosides. The term "neuraminic acid" was first coined in 1941 by German scientist E. Klenk. wikipedia.org In biological systems, the beta-anomeric form of its derivatives, such as N-acetyl-beta-neuraminic acid, is the configuration commonly found. iucr.org These molecules are of significant biochemical interest due to their crucial roles in various biological processes, including cellular recognition and interactions. sigmaaldrich.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO8 B1605213 beta-Neuraminic acid CAS No. 497-43-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

497-43-8

Molecular Formula

C9H17NO8

Molecular Weight

267.23 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-amino-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C9H17NO8/c10-5-3(12)1-9(17,8(15)16)18-7(5)6(14)4(13)2-11/h3-7,11-14,17H,1-2,10H2,(H,15,16)/t3-,4+,5+,6+,7+,9-/m0/s1

InChI Key

CERZMXAJYMMUDR-YOQZMRDMSA-N

SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)N)O

Canonical SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O

melting_point

180.0-182.0°C

Other CAS No.

114-04-5

physical_description

Solid

Origin of Product

United States

Chemical Structure and Properties

Beta-neuraminic acid is a monosaccharide with a nine-carbon backbone. wikipedia.org Its systematic IUPAC name is (2S,4S,5R,6R)-5-amino-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid. nih.gov The structure features a carboxylic acid group, an amino group, and multiple hydroxyl groups, which confer its acidic and hydrophilic properties. wikipedia.org In solution, the N-acetylated derivative, N-acetyl-beta-neuraminic acid, predominantly exists in the beta-anomeric form (over 90%). wikipedia.org

Key Functional Groups:

Carboxyl Group (-COOH): Located at the anomeric carbon (C-2), this group is ionized at physiological pH, giving the molecule a negative charge.

Amino Group (-NH2): Positioned at C-5, this group is typically acetylated or glycolylated in its natural derivatives. wikipedia.org

Hydroxyl Groups (-OH): Multiple hydroxyl groups on the carbon backbone contribute to the molecule's high water solubility and potential for various substitutions. wikipedia.org

The three-dimensional conformation of this compound is a chair conformation, with the large side chain adopting an equatorial position.

Physicochemical Properties of N-acetyl-beta-neuraminic acid:

PropertyValue
Molecular Formula C11H19NO9
Molecular Weight 309.27 g/mol sigmaaldrich.comnih.gov
IUPAC Name (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid nih.gov
Melting Point 186 °C nih.gov
Solubility Soluble in water

This table presents data for N-acetyl-beta-neuraminic acid, the most common derivative.

Biosynthesis and Metabolism

The biosynthesis of N-acetyl-beta-neuraminic acid (Neu5Ac), a primary derivative of beta-neuraminic acid, begins in the cytosol. nih.gov The process starts with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to N-acetylmannosamine (ManNAc). mdpi.com ManNAc is then phosphorylated to ManNAc-6-phosphate. mdpi.com This compound subsequently condenses with phosphoenolpyruvate (B93156) (PEP) in a reaction catalyzed by N-acetylneuraminate-9-phosphate synthase (NANS) to yield N-acetylneuraminic-9-phosphate (NeuAc-9-P). mdpi.com Finally, NeuAc-9-P is dephosphorylated to produce Neu5Ac. mdpi.com

For incorporation into glycoconjugates, Neu5Ac must be activated. This activation occurs in the nucleus where CMP-Neu5Ac synthetase catalyzes the reaction of Neu5Ac with cytidine (B196190) triphosphate (CTP) to form cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). wikipedia.orgnih.gov This activated sugar nucleotide is then transported into the Golgi apparatus. wikipedia.org

The catabolism of sialic acids involves sialidases (or neuraminidases), which cleave sialic acid residues from glycoconjugates. researchgate.netwikipedia.org The released free sialic acid can be transported out of the lysosome into the cytosol. wikipedia.org There, N-acetylneuraminate lyase can break down Neu5Ac into pyruvate (B1213749) and N-acetylmannosamine (ManNAc), which can re-enter the biosynthetic pathway. iucr.orgmdpi.com

Chemical Synthesis Methodologies for Beta Neuraminic Acid and Analogues

Precursor to Other Sialic Acids

Beta-neuraminic acid serves as the parent compound for the entire family of sialic acids. wikipedia.org Its structure is systematically modified in biological systems to generate functional diversity. The most common modification is N-acetylation of the amino group at C-5 to form N-acetyl-beta-neuraminic acid (Neu5Ac), or N-glycolylation to form N-glycolylneuraminic acid (Neu5Gc). wikipedia.org Further modifications can occur at the hydroxyl groups, including the addition of acetyl, methyl, sulfate, or phosphate (B84403) groups. wikipedia.org These derivatives are the forms that are ultimately incorporated into complex carbohydrates.

Cellular Recognition

While this compound itself is the foundational precursor, its derivatives—the sialic acids—are the active molecules in cellular recognition. google.com Occupying the outermost position on the glycan chains of glycoproteins and glycolipids, sialic acids are critically involved in a vast array of biological processes. google.com They function as ligands for selectins and siglecs (sialic acid-binding immunoglobulin-like lectins), mediating cell-cell adhesion, immune responses, and signal transduction. wikipedia.org Their terminal position and negative charge also make them key interaction sites for pathogens, such as the influenza virus, which binds to sialic acid residues on the surface of host cells. hmdb.ca

Role of Beta Neuraminic Acid in Non Human Biological Systems and Processes

Role in Glycobiology

Beta-Neuraminic acid is a fundamental component in glycobiology, a field that studies the structure, synthesis, and biology of sugars. targetmol.com Its derivatives, the sialic acids, are crucial constituents of glycoproteins and gangliosides in animals and bacteria. wikipedia.org These molecules are often found at the terminal positions of glycan chains on cell surfaces, where they play a significant role in various biological processes. chemicalbook.comontosight.ai

Involvement in Pathogen Interactions

Sialic acids on host cell surfaces can serve as receptors for various pathogens, including viruses and bacteria. nih.gov For example, the influenza virus utilizes a neuraminidase enzyme to cleave sialic acid residues, which is a critical step in the viral life cycle. wikipedia.org Conversely, some pathogenic bacteria can synthesize their own sialic acids, which is thought to be a mechanism to evade the host's immune system by mimicking host cell surfaces.

Advanced Analytical and Spectroscopic Methodologies for Studying Beta Neuraminic Acid in Research

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural and Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of beta-neuraminic acid-containing molecules in solution. researchgate.netresearchgate.netcapes.gov.br It provides information on the primary structure, conformation, and intermolecular interactions of these biomolecules under near-physiological conditions. researchgate.net

One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments, are utilized to identify the structure of polysaccharides containing neuraminic acid. researchgate.net The chemical shifts of specific protons, known as structural-reporter groups, are highly sensitive to the primary and secondary structure of the glycan. unimo.it For instance, the chemical shifts of the H3 protons of N-acetylneuraminic acid are characteristic of its anomeric configuration. researchgate.net

Multidimensional NMR Techniques for Complex Glycan Analysis

The complexity of glycan structures, which are often branched, requires the use of multidimensional NMR techniques to resolve overlapping signals and establish connectivity between sugar residues. acs.orgjuniperpublishers.com Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. researchgate.netresearchgate.net

NOESY experiments are particularly valuable as they provide information about through-space interactions, which helps in determining the three-dimensional structure and conformation of glycans. researchgate.netacs.org However, the analysis can be hampered by the fast exchange of hydroxyl protons with water and spectral overlap. researchgate.netacs.org To overcome these challenges, experiments are sometimes conducted in aprotic solvents or at supercooled aqueous temperatures. researchgate.netacs.org

Isotope-Edited and Isotope-Filtered NMR for Biosynthetic Pathway Tracking

Isotopic labeling is a powerful strategy to enhance the sensitivity and specificity of NMR experiments, particularly for studying complex biological systems. acs.orgnih.gov By incorporating stable isotopes like ¹³C and ¹⁵N into neuraminic acid precursors, researchers can track their incorporation into glycans and monitor biosynthetic pathways in real-time. nih.govslu.senih.govrsc.org

Isotope-edited and isotope-filtered NMR experiments allow for the selective observation of signals from the labeled molecules, effectively removing background signals from unlabeled cellular components. nih.govacs.org This approach has been successfully used to detect and characterize isotopically labeled sialic acids in living cells and crude cell lysates with high sensitivity. nih.govacs.org For example, ¹³C-labeled precursors have been used to synthesize ¹³C-N-acetylneuraminic acid, which can then be used to modify glycoproteins or be introduced into metabolically active cells. nih.gov This enables the study of glycan interactions and the mapping of binding sites on both the carbohydrate and its protein partner. acs.orgresearchgate.net

A real-time NMR assay has been developed to monitor the individual enzymatic steps of sialic acid biosynthesis. nih.govrsc.org This method follows the characteristic signals of the N-acetyl methyl group in key intermediates of the pathway. nih.govrsc.org

Mass Spectrometry-Based Approaches for Glycomic Profiling and Linkage Analysis

Mass spectrometry (MS) is a cornerstone technology in glycomics, offering high sensitivity and throughput for the analysis of this compound-containing glycans. nih.govnih.gov It is used to determine the composition and structure of glycans released from glycoproteins or present in biological fluids. nih.govcreative-biolabs.com However, the analysis of sialoglycans by MS can be challenging due to their instability and potential for ionization discrimination. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Characterization of Glycans

Tandem mass spectrometry (MS/MS) is indispensable for the detailed structural elucidation of glycans. acs.org By fragmenting the glycan ions within the mass spectrometer, a wealth of structural information can be obtained, including the sequence of monosaccharides and their branching patterns. aspariaglycomics.com Different fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), provide complementary information for a comprehensive analysis.

For instance, CID fragmentation of sialylated N-glycans can produce characteristic fragment ions that are indicative of the sialic acid linkage. acs.org A notable example is the B₃ trisaccharide fragment, which contains the terminal sialic acid. acs.orgresearchgate.net

Ion Mobility Spectrometry-Mass Spectrometry for Isomer Differentiation

A significant challenge in glycan analysis is the differentiation of isomers, which have the same mass but different structures. researchgate.netub.edu Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (IM-MS), provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. acs.orgresearchgate.netub.edu This technique has proven to be highly effective in resolving isobaric glycan species, including sialic acid linkage isomers. researchgate.netnih.gov

IM-MS can distinguish between α2-3 and α2-6 linked sialic acids by separating their characteristic fragments generated through CID. acs.orgresearchgate.net This approach allows for the quantification of sialic acid linkage isomers for each isomeric class of glycans and is suitable for rapid screening. acs.orgub.edu The combination of liquid chromatography with IM-MS (LC-IM-MS) further enhances the separation and allows for the confident assignment of glycan isomers with multiple sialic acids in a single analysis. acs.orgub.edu

Advanced Chromatographic and Electrophoretic Separation Techniques

Due to the complexity of biological samples, separation techniques are crucial for the analysis of this compound and its derivatives. A variety of advanced chromatographic and electrophoretic methods are employed to isolate and quantify these compounds. tandfonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method. tandfonline.com Reversed-phase HPLC, often coupled with mass spectrometry (LC-MS), can separate N-glycopeptides based on their sialic acid linkage. acs.orgnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique, particularly for separating sialylated glycopeptides. acs.orgrsc.org Porous graphitized carbon (PGC) columns are also frequently used for the separation of highly polar carbohydrates like sialylated glycans. researchgate.netrsc.org

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for the simultaneous analysis of different sialic acids, such as N-acetylneuraminic acid and N-glycolylneuraminic acid. oup.com

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of complex N-glycan samples, including those containing sialic acids. rsc.orgnih.gov CE can separate sialoglycans that differ in the number of sialic acid residues. rsc.org When combined with laser-induced fluorescence (LIF) detection, CE-LIF offers a rapid and sensitive platform for the speciation and quantification of sialic acids after derivatization. nih.govresearchgate.net

Analytical TechniqueApplication in this compound ResearchKey Findings/Advantages
High-Resolution NMR Structural and conformational analysis of this compound-containing molecules.Non-destructive, provides detailed 3D structural information in solution. researchgate.netresearchgate.netcapes.gov.br
Multidimensional NMR Resolving complex glycan structures and establishing monosaccharide connectivity.Elucidates branched structures and through-space interactions (NOESY). researchgate.netacs.orgacs.org
Isotope-Edited NMR Tracking biosynthetic pathways and studying molecular interactions.High sensitivity and specificity for labeled molecules in complex biological systems. nih.govslu.seacs.org
Mass Spectrometry (MS) Glycomic profiling to determine glycan composition and abundance.High sensitivity and throughput for comprehensive glycan analysis. nih.govnih.govcreative-biolabs.com
Tandem MS (MS/MS) Detailed structural characterization of glycans, including linkage analysis.Provides fragmentation patterns that reveal sequence and branching. aspariaglycomics.comacs.org
Ion Mobility-MS (IM-MS) Differentiation of isobaric glycans, including sialic acid linkage isomers.Separates ions based on size, shape, and charge, resolving structural isomers. acs.orgresearchgate.netnih.gov
HPLC (RP, HILIC, PGC) Separation of sialylated glycans and glycopeptides.Versatile separation modes for different types of sialylated compounds. acs.orgacs.orgrsc.org
HPAEC-PAD Simultaneous quantification of different sialic acid species.Sensitive detection of underivatized sialic acids. oup.com
Capillary Electrophoresis (CE) High-efficiency separation of sialoglycans based on charge and size.Excellent for complex mixtures; can be coupled with sensitive detection methods. rsc.orgnih.govnih.gov

Capillary Electrophoresis for Isomer Separation and Glycoprofiling

Vibrational Circular Dichroism (VCD) for Stereochemical Analysis

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. gaussian.comnih.gov This technique is exceptionally sensitive to the three-dimensional structure of molecules, including their absolute configuration and conformation in solution. gaussian.com

In the context of β-neuraminic acid, VCD has been successfully applied to determine the stereochemistry of its derivatives. acs.org By comparing the experimental VCD spectrum with quantum chemical calculations, it is possible to unambiguously assign the absolute configuration of chiral centers. researchgate.net For instance, systematic VCD studies of N-acetylneuraminic acid (Neu5Ac) derivatives have shown that spectral patterns in the ester carbonyl region can serve as practical markers to distinguish the stereochemistry at the C2 position. acs.org

VCD offers a powerful, non-destructive method for stereochemical analysis, complementing other techniques like NMR and X-ray crystallography. nih.govresearchgate.net It is particularly valuable for studying the conformations of molecules in their natural solution state. gaussian.com

Parameter Information Obtained Application to β-Neuraminic Acid
VCD Spectrum Absolute configuration, solution-state conformationDetermination of stereochemistry at chiral centers, such as the anomeric carbon (C2). acs.org
Comparison with DFT Calculations Unambiguous assignment of stereostructureConfirms the 3D arrangement of atoms in neuraminic acid derivatives. researchgate.net

This table illustrates the application of Vibrational Circular Dichroism in the stereochemical analysis of β-neuraminic acid.

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Containing Glycoconjugates and Enzyme Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful structural biology techniques that provide atomic-level insights into the three-dimensional structures of macromolecules and their complexes. These methods have been instrumental in understanding how β-neuraminic acid is recognized and processed by proteins.

X-ray crystallography has been used to determine the structures of various proteins in complex with β-neuraminic acid or its derivatives. For example, the crystal structure of the sialic acid-binding domain of rotavirus VP8* in complex with N-glycolylneuraminic acid (Neu5Gc) has revealed the molecular basis for the virus's preference for certain sialic acid forms. asm.org Similarly, structures of sialoadhesin, a macrophage receptor, bound to sialylated ligands have provided insights into cell-cell recognition processes. nih.gov These studies reveal the specific amino acid residues involved in binding and the precise conformation of the bound sialic acid.

Cryo-electron microscopy (cryo-EM) has emerged as a complementary technique, particularly for large and flexible complexes that are difficult to crystallize. Cryo-EM has been used to determine the structure of the lysosomal multienzyme complex, which includes neuraminidase 1, an enzyme that cleaves terminal sialic acid residues. nih.gov More recently, cryo-EM has provided structures of sialic acid transporters, such as the tripartite ATP-independent periplasmic (TRAP) transporter SiaQM, revealing the conformational changes that occur during the transport of N-acetylneuraminic acid across the bacterial membrane. elifesciences.org

Technique Sample Type Information Provided Example with β-Neuraminic Acid
X-ray Crystallography Crystalline proteins/complexesHigh-resolution 3D structure of binding sitesStructure of rotavirus VP8* in complex with Neu5Gc. asm.org
Cryo-Electron Microscopy Large complexes, membrane proteinsStructure of large assemblies and different conformational statesStructure of the lysosomal multienzyme complex containing neuraminidase 1. nih.gov

This table compares the applications of X-ray Crystallography and Cryo-EM in studying β-neuraminic acid-containing biomolecules.

Future Directions and Emerging Research Avenues in Beta Neuraminic Acid Research

Exploration of Novel Biosynthetic Pathways and Enzymes in Underexplored Organisms

While the biosynthesis of sialic acids is well-characterized in vertebrates and some pathogenic bacteria, a vast diversity of microorganisms remains underexplored. pnas.orgresearchgate.net Phylogenetic analyses suggest that the biosynthetic pathways for sialic acids and related nonulosonic acids (NulOs) are far more widespread than previously thought. pnas.orgresearchgate.net Research is now focused on identifying and characterizing these novel pathways, which could reveal unique enzymes with valuable properties.

For instance, phylogenomic studies have been used to predict the types of NulOs (e.g., neuraminic, legionaminic, or pseudaminic acids) expressed by various microbes. pnas.orgresearchgate.net This approach has uncovered previously unknown sialic acid pathways in both pathogenic and symbiotic bacteria. researchgate.net A notable example is the fish pathogen Aliivibrio salmonicida, which possesses a gene cluster for sialic acid synthesis. oup.comnih.gov Characterization of the sialic acid synthase (NeuB1) from this organism led to the proposal of a novel pathway for producing 7-O-acetyl-N-acetylneuraminic acid, starting from a 4-O-acetylated precursor. oup.comnih.gov

The exploration of such pathways in diverse organisms, including archaea and fungi, is crucial. pnas.orgfrontiersin.orgtandfonline.com These investigations not only broaden our understanding of the evolutionary origins of sialic acid biosynthesis but also provide a rich source of new biocatalysts for synthetic applications. pnas.orgtandfonline.com

Table 1: Examples of Organisms with Novel or Recently Characterized Sialic Acid-Related Biosynthetic Pathways

Organism/Group Pathway Type Key Enzyme(s) Significance
Aliivibrio salmonicida 7-O-acetylated sialic acid biosynthesis NeuB1 (Sialic acid synthase) Suggests a novel pathway using an acetylated precursor, expanding the known diversity of sialic acid modifications. oup.comnih.gov
Human gut-associated methanogenic archaea Pseudaminic acid biosynthesis - Initially thought to express sialic acids, phylogenomics clarified it as a related NulO pathway, highlighting the need for precise characterization. pnas.orgresearchgate.net
Campylobacter species Legionaminic acid biosynthesis LegB, LegC, LegG, LegH, LegI Represents a related but distinct NulO pathway, providing evolutionary context and enzymes for synthesizing legionaminic acid derivatives. pnas.orgfrontiersin.org

Engineering of Enzymes for Tailored Beta-Neuraminic Acid Derivatives and Glycoconjugates

The chemoenzymatic synthesis of sialosides and their derivatives offers a powerful alternative to purely chemical methods, which are often complex and low-yielding. researchgate.netacs.org A key future direction is the engineering of enzymes—such as sialyltransferases, trans-sialidases, and aldolases—to create tailored β-neuraminic acid derivatives and glycoconjugates. nih.govnih.gov Natural enzymes can have limitations in substrate specificity, stability, or efficiency, which can be overcome through protein engineering techniques like directed evolution and rational design. nih.gov

One-pot multi-enzyme (OPME) systems are a prime example of this strategy, where several enzymes work in a cascade to produce complex sialosides from simpler precursors. acs.org For example, a system combining a sialic acid aldolase, a CMP-sialic acid synthetase (CSS), and a sialyltransferase can synthesize sialosides containing modified sialic acids from chemically altered precursors. acs.org

Enzyme engineering has successfully expanded the substrate scope of these biocatalysts. mdpi.comrsc.org Sialyltransferases, which are crucial for forming the final sialyl linkage, have been engineered to accept a wider range of donor and acceptor molecules, enabling the synthesis of diverse glycoconjugates. researchgate.netmdpi.comnih.gov This allows for the creation of molecules with enhanced stability, improved solubility, or novel biological activities for applications in drug development and biotechnology. mdpi.commdpi.com

Integration of Multi-Omics Data for Comprehensive Glycobiological Insights

To fully understand the complex roles of β-neuraminic acid, it is essential to move beyond single-data-type analyses and embrace a multi-omics approach. nih.gov Integrating data from genomics, transcriptomics, proteomics, and glycomics can provide a holistic view of how sialylation is regulated and how it impacts cellular processes in health and disease. nih.govbeilstein-journals.orgfrontlinegenomics.com

The complexity of the glycome far surpasses that of the genome or proteome, making its study particularly challenging. beilstein-journals.org The integration of multi-omics data can help unravel the intricate interplay between the genes that encode glycosylation machinery (like sialyltransferases), the expression levels of these enzymes, and the final glycan structures present on cell surfaces. nih.gov For example, combining genomic and transcriptomic data with glycomic profiles can identify the specific enzymes responsible for aberrant sialylation patterns observed in diseases like cancer. researchgate.net

Computational tools and platforms are being developed to manage and interpret these large, heterogeneous datasets. nih.govfrontlinegenomics.comebi.ac.ukarxiv.org These approaches help in identifying disease subtypes, discovering biomarkers, and understanding the complex regulatory networks that govern glycosylation. nih.gov

Advanced Computational Modeling for Glycan-Protein Interactions and Enzyme Mechanism Prediction

Computational techniques are indispensable tools for studying the dynamic and complex nature of β-neuraminic acid. nih.govbeilstein-journals.org Advanced computational modeling, including all-atom molecular dynamics (MD) simulations and quantum mechanics, provides powerful insights into glycan-protein interactions and the mechanisms of enzymes involved in sialic acid metabolism. beilstein-journals.orgnih.govbeilstein-journals.orgacs.org

Understanding the interactions between sialylated glycans and proteins like lectins or viral hemagglutinins is crucial for deciphering their biological functions. beilstein-journals.orgnih.govacs.org Molecular docking and MD simulations can generate 3D models of these complexes, revealing the specific structural determinants, binding kinetics, and energetics that govern molecular recognition. beilstein-journals.orgnih.govacs.org These models are essential for designing inhibitors or drugs that target these interactions. iucr.org

Furthermore, computational methods are used to predict the structure and function of glycosylation enzymes. beilstein-journals.org By simulating enzyme-substrate interactions at an atomic level, researchers can elucidate catalytic mechanisms, which is critical for rational enzyme engineering. beilstein-journals.orgnih.gov These computational toolboxes are becoming increasingly vital for preparing, running, and analyzing simulations to predict how enzymes will behave with novel or modified substrates. nih.govbeilstein-journals.org

Methodological Advancements in High-Throughput Glycan Analysis and Detection of Subtle Modifications

A significant bottleneck in glycobiology has been the lack of high-throughput, sensitive, and robust analytical methods for glycan analysis. jove.comnih.gov Future progress heavily relies on methodological advancements that can handle large numbers of samples and detect subtle but important modifications on the sialic acid molecule, such as O-acetylation. nih.govuga.edu

High-throughput (HT) glycomics workflows, often based on 96- or 384-well plate formats, are becoming more common. acs.orgnih.gov These methods typically involve the release of glycans from glycoproteins, labeling them with fluorescent tags, and analyzing them via techniques like ultra-high-performance liquid chromatography (UHPLC) or capillary electrophoresis (CE). acs.orgnih.govlongdom.org

Mass spectrometry (MS) is a cornerstone of modern glycan analysis. longdom.orgresearchgate.net Techniques like MALDI-TOF and ESI-MS provide detailed information on glycan mass, composition, and structure. longdom.org Advanced MS/MS activation techniques, such as electron-transfer dissociation (ETD) and electron-excited dissociation (EED), are being developed to provide more extensive fragmentation, which helps in determining linkage and branching patterns that are difficult to resolve with conventional methods. rsc.org

Other emerging techniques include:

Microarray Polymer Profiling (MAPP): A high-throughput screening platform that immobilizes glycans on a microarray and uses specific probes to determine their composition and relative abundance. jove.com

Lectin-based Proximity Labeling: This method uses lectins to identify specific glycoproteins and their interaction networks on the cell surface. mdpi.com

Chemoenzymatic Labeling: Strategies that use enzymes to attach chemical tags to glycans for subsequent detection and analysis. mdpi.com

These advanced methods are crucial for moving the field forward, enabling the analysis of complex biological samples and the identification of glycan-based biomarkers for various diseases. nih.govresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the validated methodologies for isolating beta-Neuraminic acid from glycoproteins or glycolipids in biological matrices?

  • Methodological Answer : Isolation typically involves enzymatic cleavage (e.g., neuraminidase treatment) followed by purification via ion-exchange chromatography or size-exclusion chromatography. Validation requires confirmation using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to ensure structural integrity . Standardized protocols from nucleic acid analysis guidelines, such as metrological traceability and reproducibility checks, can be adapted for carbohydrate purification .

Q. How can researchers quantify this compound concentrations in complex biological fluids (e.g., serum or cerebrospinal fluid)?

  • Methodological Answer : Colorimetric assays like the thiobarbituric acid (TBA) method or fluorometric labeling with 1,2-diamino-4,5-methylenedioxybenzene (DMB) are widely used. High-performance liquid chromatography (HPLC) coupled with UV or MS detection provides higher specificity. Calibration curves must be validated using certified reference materials to ensure accuracy .

Q. What experimental controls are essential when studying this compound’s involvement in cell-cell adhesion assays?

  • Methodological Answer : Include neuraminidase-treated negative controls to confirm specificity. Use competitive inhibition assays with synthetic sialic acid analogs (e.g., NANA) to validate binding interactions. Ensure reproducibility by adhering to cell culture standardization protocols, such as consistent passage numbers and serum-free conditions during adhesion experiments .

Advanced Research Questions

Q. How can structural heterogeneity of this compound in glycosylated proteins impact data interpretation in infection biology studies?

  • Methodological Answer : Employ glycomics approaches, such as lectin microarray profiling or tandem MS, to map site-specific sialylation patterns. Compare results across multiple infection models (e.g., bacterial vs. viral) to identify conserved vs. context-dependent roles. Statistical tools like principal component analysis (PCA) can resolve heterogeneity-driven variability .

Q. What strategies address contradictions in reported roles of this compound in modulating immune responses?

  • Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., tissue-specific expression or post-translational modifications). Validate findings using knockout cell lines or animal models (e.g., CMAH−/− mice). Cross-disciplinary collaboration with immunologists ensures robust experimental design and data triangulation .

Q. How can researchers optimize in vitro sialylation assays to study this compound transferase activity under pathophysiological conditions?

  • Methodological Answer : Use fluorescently labeled acceptor substrates (e.g., asialofetuin) to monitor enzyme kinetics via real-time fluorescence resonance energy transfer (FRET). Include negative controls with enzyme inhibitors (e.g., 2,3-dehydro-N-acetylneuraminic acid). Validate results using X-ray crystallography or cryo-EM to resolve enzyme-substrate interactions at atomic resolution .

Q. What computational models are effective for predicting this compound’s interactions with viral receptors (e.g., SARS-CoV-2 spike protein)?

  • Methodological Answer : Molecular dynamics (MD) simulations combined with free-energy perturbation (FEP) calculations can predict binding affinities. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with structural databases (e.g., PDB) to ensure model accuracy .

Data Contradiction and Reproducibility

Q. How should researchers reconcile discrepancies in this compound’s reported effects on neuronal signaling pathways?

  • Methodological Answer : Perform systematic reviews to assess methodological variability (e.g., cell type, assay sensitivity). Replicate key experiments in independent labs using harmonized protocols from measurement science guidelines. Publish raw datasets and analysis pipelines to facilitate transparency .

Q. What steps ensure reproducibility in this compound quantification across multicenter studies?

  • Methodological Answer : Implement interlaboratory comparisons with shared reference materials. Adopt ISO/IEC 17025 standards for analytical validation. Use consensus protocols from metrological frameworks, such as those developed for nucleic acid analysis, to standardize reporting formats .

Methodological Best Practices

  • Experimental Design : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management. Document all protocols in line with journal requirements for reproducibility (e.g., detailed reagent sourcing and instrument calibration) .
  • Data Analysis : Use open-source tools (e.g., R or Python libraries) for statistical analysis. Apply false discovery rate (FDR) corrections in high-throughput studies to minimize Type I errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Neuraminic acid
Reactant of Route 2
beta-Neuraminic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.